molecular formula C15H9F13O2S B14417752 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene CAS No. 86525-51-1

1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene

Cat. No.: B14417752
CAS No.: 86525-51-1
M. Wt: 500.28 g/mol
InChI Key: ZNMBSYHEOLVZLE-UHFFFAOYSA-N
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Description

1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene is a complex organic compound characterized by its unique structure, which includes a benzene ring substituted with a methyl group and a sulfonyl group attached to a highly fluorinated hexane chain. This compound is notable for its high chemical stability and unique reactivity due to the presence of multiple fluorine atoms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene typically involves multiple steps:

    Formation of the Fluorinated Hexane Sulfonyl Group: This step involves the reaction of hexane with fluorine gas under controlled conditions to introduce the fluorine atoms. The resulting perfluorohexane is then reacted with sulfur trioxide to form the sulfonyl fluoride derivative.

    Attachment to the Benzene Ring: The sulfonyl fluoride derivative is then reacted with a benzene derivative under Friedel-Crafts alkylation conditions to attach the sulfonyl group to the benzene ring.

    Introduction of the Ethenyl Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale, often utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and chromatography, is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles like amines (NH₃) or thiols (RSH) in the presence of a base.

Major Products

    Oxidation: Sulfonic acids.

    Reduction: Alcohol derivatives.

    Substitution: Amino or thiol derivatives.

Scientific Research Applications

1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene has several applications in scientific research:

    Biology: Studied for its potential as a bioactive molecule due to its unique chemical properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with enhanced stability and bioavailability.

    Industry: Utilized in the production of specialty chemicals, including surfactants and lubricants, due to its high chemical stability and low surface tension.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene involves its interaction with molecular targets through its highly electronegative fluorine atoms. These interactions can lead to the inhibition of specific enzymes or receptors, affecting various biochemical pathways. The compound’s high stability and resistance to metabolic degradation make it a valuable tool in studying long-term biological effects.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexane-1-sulfonyl)ethenyl]benzene: can be compared with other fluorinated benzene derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its high fluorine content, which imparts exceptional chemical stability and unique reactivity. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

86525-51-1

Molecular Formula

C15H9F13O2S

Molecular Weight

500.28 g/mol

IUPAC Name

1-methyl-4-[2-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecafluorohexylsulfonyl)ethenyl]benzene

InChI

InChI=1S/C15H9F13O2S/c1-8-2-4-9(5-3-8)6-7-31(29,30)15(27,28)13(22,23)11(18,19)10(16,17)12(20,21)14(24,25)26/h2-7H,1H3

InChI Key

ZNMBSYHEOLVZLE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=CS(=O)(=O)C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F

Origin of Product

United States

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